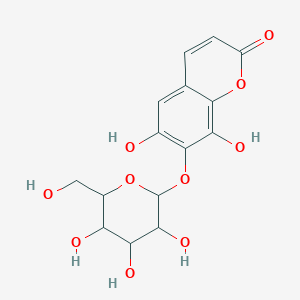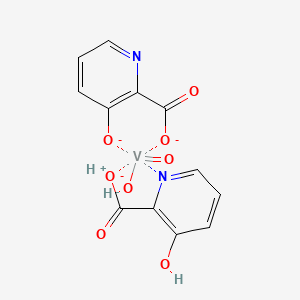![molecular formula C25H25NO5 B10783611 dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783611.png)
dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with intriguing molecular architecture. Known for its bicyclic core and diverse functional groups, it has captured significant interest in the fields of synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the construction of the bicyclic framework. A common method involves the Diels-Alder reaction, wherein a conjugated diene reacts with a dienophile to form the core structure. Subsequent steps introduce the anilino and methylphenyl substituents through a series of substitution and coupling reactions. The esterification process concludes the synthesis, forming the dimethyl ester groups. Typical reaction conditions include controlled temperatures (usually around 50-80°C) and the use of catalysts such as Lewis acids.
Industrial Production Methods
For industrial production, scalability and efficiency are paramount. Continuous flow synthesis methods have been developed to facilitate large-scale production. These methods often employ automated systems to ensure precise control over reaction parameters, leading to higher yields and purities compared to traditional batch synthesis.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
This compound is known to undergo various reactions, including:
Oxidation: : Typically at the anilino moiety, where strong oxidizing agents can convert it to corresponding nitroso or nitro derivatives.
Reduction: : Reduction of the bicyclic ketone to corresponding alcohol using agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: : Formation of nitroso or nitro derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted aromatic compounds, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound is utilized as a building block for more complex molecules, owing to its stable yet reactive bicyclic structure.
Biology
It’s being explored for its potential in biochemical research, particularly in studying enzyme-substrate interactions due to its unique stereochemistry.
Medicine
Preliminary studies suggest its potential as a precursor for drug candidates, particularly in the realm of anti-inflammatory and anti-cancer agents.
Industry
Industrial applications include its use as an intermediate in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound, particularly in biological systems, involves its interaction with molecular targets such as enzymes or receptors. Its bicyclic structure provides a rigid framework that can bind selectively to active sites, inhibiting or modulating the activity of target proteins. Pathways involved often include signal transduction cascades where the compound acts as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (1R,4S)-1-[1-anilino-2-phenylethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Dimethyl (1R,4S)-1-[1-anilino-2-(2,4-dimethylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Highlighting Uniqueness
What sets this compound apart from its analogs is the specific placement of the 4-methylphenyl group. This substitution pattern alters its chemical reactivity and biological activity, potentially offering improved efficacy or selectivity in its applications.
There you have it! Quite the scientific journey, eh?
Eigenschaften
Molekularformel |
C25H25NO5 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20?,25-/m0/s1 |
InChI-Schlüssel |
UFPINDDCTUCUSA-MGOQBOGBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CC([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783535.png)

![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783549.png)
![N-[(2S,3R,4S,6S)-6-[(2S,4S,6R)-6-[(1'R,6S,10'E,14'E,16'E,21'R)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783568.png)
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B10783569.png)



![N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783600.png)

![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-alpha-[(1-oxobutyl)amino]benzenepropanamide](/img/structure/B10783639.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783644.png)

